molecular formula C15H13ClFNO3 B5204549 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

カタログ番号 B5204549
分子量: 309.72 g/mol
InChIキー: MNLWHOZFXXFZDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for regulating the transport of chloride ions across cell membranes.

作用機序

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 selectively inhibits the CFTR channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, leading to a reduction in chloride ion transport across cell membranes. This mechanism of action has been confirmed by several studies that have shown a dose-dependent inhibition of CFTR channel activity by 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 have been extensively studied in preclinical models. Inhibition of the CFTR channel by 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been shown to improve chloride ion transport and reduce mucus buildup in the lungs of cystic fibrosis mice. This has been associated with improved lung function and reduced inflammation in these animals. Additionally, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been shown to reduce the frequency and severity of pulmonary exacerbations in cystic fibrosis mice, further highlighting its potential therapeutic benefits.

実験室実験の利点と制限

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has several advantages for lab experiments, including its high selectivity for the CFTR channel, its well-characterized mechanism of action, and its ability to improve chloride ion transport and reduce mucus buildup in preclinical models. However, there are also some limitations to using 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its relatively high cost compared to other CFTR inhibitors.

将来の方向性

There are several future directions for 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 research, including its potential therapeutic applications in cystic fibrosis patients, its use as a tool for investigating CFTR channel function and regulation, and its potential as a starting point for developing new CFTR inhibitors with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 in preclinical and clinical models, as well as its potential off-target effects and interactions with other drugs. Overall, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has shown great promise as a therapeutic candidate for cystic fibrosis, and further research in this area is warranted.

合成法

The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 involves several steps, starting with the reaction of 2-chloro-6-fluorobenzamide with 3,4-dimethoxyaniline to produce the intermediate product, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide. This intermediate is then purified and recrystallized to obtain the final product, 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172.

科学的研究の応用

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to selectively inhibit the CFTR channel, which is defective in cystic fibrosis patients, leading to impaired chloride ion transport and mucus buildup in the lungs. Inhibition of the CFTR channel by 2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamideor-172 has been shown to improve chloride ion transport and reduce mucus buildup in preclinical studies, making it a promising therapeutic candidate for cystic fibrosis.

特性

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-12-7-6-9(8-13(12)21-2)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWHOZFXXFZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dimethoxyphenyl)-6-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。